Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is and it has a molecular weight of 259.12 g/mol. This compound features a benzyl group, an oxo functional group, and a carboxylate, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate falls under the category of azaspiro compounds, which are known for their bicyclic structures incorporating nitrogen. This classification highlights its potential biological activity and applications in drug development.
The synthesis of Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with benzyl chloroformate. The general procedure includes:
In industrial settings, large-scale batch reactions are employed, optimizing parameters like temperature and pressure to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often utilized to ensure product quality .
The reaction conditions must be carefully controlled to prevent side reactions and ensure the formation of the desired product. The choice of solvent, base, and reaction time can significantly impact the yield and purity of Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate.
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate features a rigid spirocyclic framework that includes a nitrogen atom within its bicyclic structure. This configuration contributes to its distinctive chemical properties and potential interactions with biological targets.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.12 g/mol |
CAS Number | 1419101-13-5 |
Chemical Structure | Chemical Structure |
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical transformations:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or thiols | Presence of a base |
The products formed from these reactions vary based on the specific reagents and conditions employed .
The mechanism of action for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets within biological systems. It may modulate enzyme or receptor activity by binding to them, influencing various biochemical pathways essential for cellular functions.
The exact molecular targets depend on the context in which the compound is applied, including potential therapeutic applications in treating diseases through modulation of signaling pathways like MAPK and PI3K, which are crucial for cell proliferation and survival.
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate exhibits distinct physical properties due to its spirocyclic structure:
The chemical properties include stability under standard conditions but may vary when exposed to extreme pH or reactive environments:
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate has several scientific applications:
The efficient assembly of the strained 6-azaspiro[3.4]octane framework necessitates precise cyclization methodologies. Intramolecular alkylation of appropriately substituted precursors stands as the predominant approach, where tethered nucleophilic and electrophilic centers undergo ring closure under basic conditions. For instance, tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate analogs can be transformed into spirocyclic systems through rhodium-catalyzed hydroformylation at elevated temperatures and pressures, forming the critical spiro junction [4]. This method offers superior diastereoselectivity control compared to traditional acid-catalyzed cyclizations, which often suffer from epimerization issues. Alternatively, Dieckmann-type condensations provide access to the 1-oxo functionality, where diester precursors undergo base-mediated cyclization followed by decarboxylation. Recent process optimizations have demonstrated these cyclizations can achieve >85% yield with reaction times under 2 hours when conducted in polar aprotic solvents like DMF at 80-100°C [4].
Table 1: Cyclization Strategies for Spiro[3.4]octane Core Formation
Method | Key Conditions | Yield Range | Key Advantages |
---|---|---|---|
Intramolecular Alkylation | K₂CO₃, DMF, 80°C | 70-82% | Broad functional group tolerance |
Rhodium Hydroformylation | Rh catalyst, 80-100°C, 50-100 psi | 85-92% | Excellent diastereocontrol |
Dieckmann Condensation | NaOMe, MeOH, reflux | 75-88% | Direct carbonyl installation |
Introduction of the benzyloxycarbonyl (Cbz) protecting group represents a critical strategic decision impacting overall synthetic efficiency. The carbamate-forming reactions between the spirocyclic amine and benzyl chloroformate proceed optimally in biphasic systems (dichloromethane-water) with sodium bicarbonate as base, achieving near-quantitative yields at 0-5°C within 30 minutes. This mild temperature control is essential to prevent N-overprotection and dimerization byproducts [3]. The benzyl group's orthogonal stability profile allows it to persist through subsequent transformations while being readily cleaved later via catalytic hydrogenation (Pd/C, H₂) or acidic conditions (HBr/AcOH) without affecting the spirocyclic core. Comparative studies indicate that tert-butyloxycarbonyl (Boc) alternatives exhibit inferior stability during the latent aldehyde manipulations required in downstream steps, particularly under the mildly acidic conditions of bisulfite adduct formation [3] [9].
Advanced carboxylate activation protocols have supplanted traditional carbodiimide-based coupling for installing the C1-carboxylate. Mixed carbonate intermediates generated in situ from ethyl chloroformate and magnesium bromide catalysts enable highly efficient couplings with reduced epimerization risks. Optimization studies reveal that maintaining stoichiometric control (1.05 equiv mixed carbonate) in tetrahydrofuran at -15°C provides optimal results, achieving >95% conversion within 1 hour. This method significantly reduces racemization pathways compared to DCC/DMAP-mediated couplings, which require higher temperatures and generate difficult-to-remove urea byproducts [2] [7]. Crucially, the mixed carbonate approach demonstrates excellent compatibility with the acid-sensitive spirocyclic framework, whereas classical acid chlorides induce partial decomposition of the strained system.
A pivotal advancement enabling large-scale production involves implementing bisulfite adduct chemistry for aldehyde handling. The inherent instability of aldehyde intermediates during the synthesis necessitates this protective strategy, yet introduces significant purification challenges. Initial attempts using ethanol-water systems yielded gummy, unfilterable solids requiring tedious extraction recovery [2]. Process refinements established that controlled anti-solvent addition (acetone) to saturated sodium metabisulfite solutions in DMF generates crystalline adducts amenable to filtration, albeit with 15-20% yield loss due to equilibrium dissociation. The bisulfite adduct serves a dual purpose: purification handle and aldehyde protecting group. For the critical reductive amination step, the adduct reacts directly with 4-aminobutanol in 2-MeTHF using sodium triacetoxyborohydride (4.3 equiv) and triethylamine (2.4 equiv), achieving 86% yield of the coupled product without liberating the sensitive aldehyde intermediate [2] [5].
Table 2: Bisulfite Adduct Handling Parameters
Parameter | Ethanol-Water System | DMF-Acetone System | Optimized Protocol |
---|---|---|---|
Adduct Morphology | Gummy solid | Crystalline precipitate | Free-flowing crystals |
Filtration Time | >4 hours (clogging) | 30-45 minutes | <20 minutes |
Yield Loss | 30-40% | 15-20% | <10% (with recycle streams) |
Aldehyde Recovery | Not feasible | 85-90% (pH 12) | >95% (pH 12, ethyl acetate) |
The scalability of this approach is evidenced in the multi-kilogram synthesis of structurally related ionizable lipids like ALC-0315 (Pfizer-BioNTech COVID-19 vaccine component), where bisulfite adduct implementation eliminated chromatographic separations [2]. Key innovations enabling this transition include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7